Structural and Physicochemical Profiling of 3-Methyl-5-sulfamoylbenzoic Acid: A Technical Guide
Structural and Physicochemical Profiling of 3-Methyl-5-sulfamoylbenzoic Acid: A Technical Guide
Executive Summary
In the landscape of rational drug design and advanced materials science, multifunctional organic building blocks serve as the foundational architecture for innovation. 3-Methyl-5-sulfamoylbenzoic acid (CAS: 1016703-57-3) is a highly versatile synthetic intermediate characterized by its unique triad of functional groups: a carboxylic acid, a sulfamoyl group, and a methyl moiety attached to a central benzene core.
This whitepaper provides an in-depth mechanistic analysis of its molecular architecture, details its physicochemical properties, and establishes a self-validating experimental workflow for its analytical characterization. By understanding the causality behind its structural behavior, researchers can better leverage this compound in coordination chemistry and pharmaceutical synthesis [1].
Part 1: Molecular Architecture & Physicochemical Data
The utility of 3-methyl-5-sulfamoylbenzoic acid stems directly from its spatial geometry. The benzene ring acts as a rigid planar scaffold, positioning three distinct functional groups in a meta-arrangement relative to one another. This specific regiochemistry minimizes steric hindrance while maximizing the molecule's capacity to engage in complex intermolecular interactions.
Quantitative Physicochemical Profile
To facilitate rapid reference for formulation and synthetic planning, the core quantitative data of the compound is summarized below [2, 3]:
| Property | Value |
| IUPAC Name | 3-methyl-5-sulfamoylbenzoic acid |
| CAS Number | 1016703-57-3 |
| Molecular Formula | C8H9NO4S |
| Molecular Weight | 215.22 g/mol |
| Monoisotopic Mass | 215.02522 Da |
| SMILES String | CC1=CC(=CC(=C1)S(=O)(=O)N)C(=O)O |
| InChIKey | PCGCBESREFKAEG-UHFFFAOYSA-N |
Mechanistic Insights: Functional Group Causality
As an application scientist, I evaluate molecules based on the functional causality of their substituents. In 3-methyl-5-sulfamoylbenzoic acid, each group plays a synergistic role:
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1-Carboxylic Acid (-COOH): Serves as the primary site for esterification and amidation. In biological systems, its deprotonation at physiological pH ensures aqueous solubility and facilitates ionic interactions with target proteins.
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3-Methyl Group (-CH3): This electron-donating group introduces a localized lipophilic patch. In drug development, this tuning of lipophilicity ( logP ) is critical for enhancing membrane permeability and optimizing the molecule's fit into hydrophobic receptor pockets.
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5-Sulfamoyl Group (-SO2NH2): A classic pharmacophore known for its role in carbonic anhydrase inhibition. It acts as a potent hydrogen bond donor and acceptor. Furthermore, in materials science, the sulfamoyl group pairs with the carboxylic acid to act as a bidentate or bridging ligand, coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) to form luminescent or magnetic coordination polymers [1].
Pharmacophoric roles and chemical reactivity of 3-methyl-5-sulfamoylbenzoic acid functional groups.
Part 2: Self-Validating Analytical Protocols
When sourcing or synthesizing 3-methyl-5-sulfamoylbenzoic acid, verifying structural integrity and purity is paramount. A single analytical method is prone to blind spots; therefore, a self-validating orthogonal workflow utilizing both Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required.
Protocol: Orthogonal Validation Workflow
Objective: Confirm the molecular weight (215.22 g/mol ) and the exact regiochemistry of the synthesized or procured compound.
Phase 1: LC-MS Analysis (Molecular Weight & Purity)
The causality behind this step is to exploit the highly acidic nature of the molecule for optimal ionization.
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Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol:Water (50:50, v/v).
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Scientific Rationale: The mixed solvent system ensures complete solvation of both the lipophilic methyl-benzene core and the highly polar sulfamoyl/carboxyl groups, preventing sample precipitation in the injection loop.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 mm x 2.1 mm, 1.8 µm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).
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Mass Detection (ESI-): Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode.
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Scientific Rationale: Both the carboxylic acid and sulfamoyl groups readily lose a proton in solution. ESI- provides a much higher signal-to-noise ratio for this specific chemotype compared to positive ion mode.
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Data Interpretation: The primary analytical target is the deprotonated molecular ion [M-H]⁻ at m/z 214.01 . The presence of a secondary formate adduct [M+HCOO]⁻ at m/z 260.02 may also be observed and serves as secondary confirmation [2].
Phase 2: ¹H-NMR Spectroscopy (Regiochemical Confirmation)
Mass spectrometry confirms the formula, but NMR is strictly required to validate that the methyl and sulfamoyl groups are in the correct 3,5-positions.
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Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
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Scientific Rationale: DMSO-d6 is chosen over CDCl3 because its high polarity disrupts the strong intermolecular hydrogen bonding between the sulfamoyl and carboxyl groups. This prevents signal broadening and ensures sharp, highly resolved peaks.
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Acquisition: Acquire the ¹H-NMR spectrum at 400 MHz at 298 K.
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Spectral Interpretation (Self-Validation Check):
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~2.4 ppm (Singlet, 3H): Confirms the presence of the aromatic methyl group.
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~7.4 ppm (Broad Singlet, 2H): Corresponds to the -SO₂NH₂ protons. Validation: Addition of a drop of D₂O to the NMR tube will cause this peak to disappear due to deuterium exchange.
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~7.5 - 8.3 ppm (Multiplets, 3H): Represents the three distinct aromatic protons. The splitting pattern (typically two doublets and a triplet, or fine multiplets depending on resolution) mathematically proves the 1,3,5-trisubstituted benzene pattern.
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>12.0 ppm (Broad Singlet, 1H): The highly deshielded carboxylic acid proton.
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Analytical validation workflow for 3-methyl-5-sulfamoylbenzoic acid using LC-MS and NMR.
Conclusion
3-Methyl-5-sulfamoylbenzoic acid is a structurally precise molecule whose utility is dictated by the synergistic effects of its functional groups. By understanding the causality of its molecular weight (215.22 g/mol ) and spatial arrangement, and by employing rigorous, self-validating analytical protocols like ESI- LC-MS and DMSO-d6 NMR, researchers can ensure high-fidelity results in downstream pharmaceutical and materials science applications.
References
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PubChemLite (Université du Luxembourg). 3-methyl-5-sulfamoylbenzoic acid (C8H9NO4S). Retrieved from: [Link]
